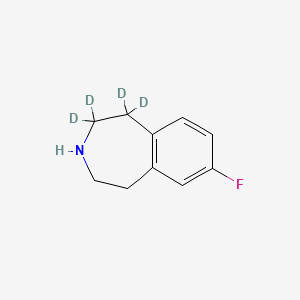

Fluticasone impurity A-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

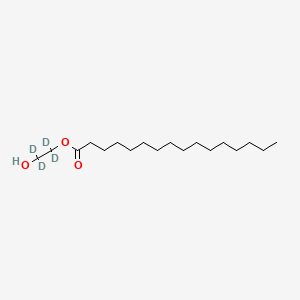

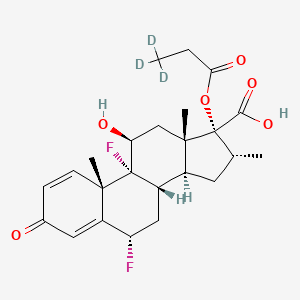

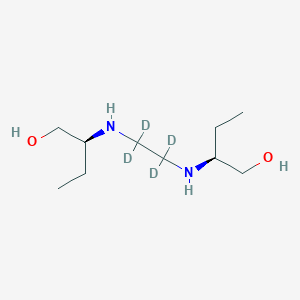

Fluticasone impurity A-d3 is a deuterated form of Fluticasone impurity A, which is a degradation product of Fluticasone propionate. Fluticasone propionate is a synthetic corticosteroid used to treat various inflammatory conditions such as asthma, allergic rhinitis, and dermatoses . The deuterated form, this compound, is often used in analytical studies to understand the stability and degradation pathways of Fluticasone propionate.

Vorbereitungsmethoden

The synthesis of Fluticasone impurity A-d3 involves several steps, starting from Flumethasone as the raw material. The process includes:

Synthesis of Compound I: Flumethasone is reacted with a sulfur reagent.

Purification: The reaction product is purified using a silica gel column to obtain impurity EP-ZB.

Acylation: Compound I is reacted with an acylation reagent to generate Compound II.

Condensation: Compound II is condensed with impurity EP-ZB to generate Compound IV.

Sulfur Reagent Reaction: Compound IV is reacted with a sulfur reagent in an organic solvent, catalyzed by a catalyst to generate Compound V.

Acid-Binding Agent Reaction: Compound V is reacted under the condition of adding an acid-binding agent to generate Compound VI.

Final Reaction: Compound VI is reacted with fluorobromomethane to generate impurity EP-ZG.

Analyse Chemischer Reaktionen

Fluticasone impurity A-d3 undergoes various types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Reagents such as sulfur reagents, acylation reagents, and fluorobromomethane are commonly used.

Major Products: The major products formed from these reactions include various intermediates like Compound I, Compound II, Compound IV, Compound V, and Compound VI.

Wissenschaftliche Forschungsanwendungen

Fluticasone impurity A-d3 is used in various scientific research applications, including:

Chemistry: Used in analytical studies to understand the stability and degradation pathways of Fluticasone propionate.

Biology: Helps in studying the biological effects and interactions of Fluticasone propionate and its impurities.

Wirkmechanismus

it is known that Fluticasone propionate works by activating glucocorticoid receptors, inhibiting nuclear factor kappa B, and reducing inflammation . The deuterated form, Fluticasone impurity A-d3, is primarily used for analytical purposes and does not have a direct therapeutic effect.

Vergleich Mit ähnlichen Verbindungen

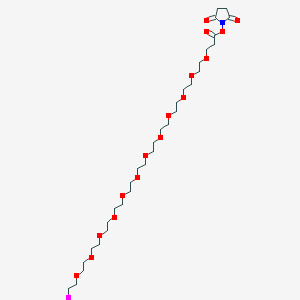

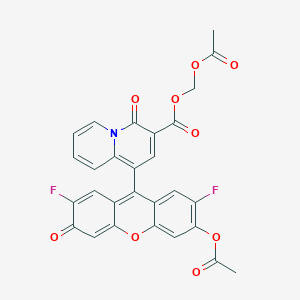

Fluticasone impurity A-d3 can be compared with other similar compounds, such as:

Fluticasone impurity D: Another degradation product of Fluticasone propionate.

Fluticasone impurity C: A related compound used in analytical studies.

Fluticasone propionate: The parent compound used in various pharmaceutical formulations.

This compound is unique due to its deuterated nature, which makes it particularly useful in analytical studies for tracing and quantifying degradation products.

Eigenschaften

Molekularformel |

C24H30F2O6 |

|---|---|

Molekulargewicht |

455.5 g/mol |

IUPAC-Name |

(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(3,3,3-trideuteriopropanoyloxy)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid |

InChI |

InChI=1S/C24H30F2O6/c1-5-19(29)32-24(20(30)31)12(2)8-14-15-10-17(25)16-9-13(27)6-7-21(16,3)23(15,26)18(28)11-22(14,24)4/h6-7,9,12,14-15,17-18,28H,5,8,10-11H2,1-4H3,(H,30,31)/t12-,14+,15+,17+,18+,21+,22+,23+,24+/m1/s1/i1D3 |

InChI-Schlüssel |

DEDYNJVITFVPOG-OQRBWXTRSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])CC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)O |

Kanonische SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[pThr3]-CDK5 Substrate (TFA)](/img/structure/B12426853.png)

![(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12426873.png)

![[2-chloro-3-(trifluoromethyl)phenyl]-[(4S)-1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]methanone](/img/structure/B12426877.png)